molecular formula C12H10BrNO3S B14524536 Pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62382-08-5

Pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14524536
CAS No.: 62382-08-5
M. Wt: 328.18 g/mol
InChI Key: WRCTXXTYWOQCAV-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 2-[[(3-bromophenyl)methyl]sulfonyl] group and an oxide at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide typically involves the following steps:

Industrial Production Methods

Industrial production of pyridine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can enhance the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[(3-bromophenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of the 3-bromophenyl, sulfonyl, and oxide groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62382-08-5

Molecular Formula

C12H10BrNO3S

Molecular Weight

328.18 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10BrNO3S/c13-11-5-3-4-10(8-11)9-18(16,17)12-6-1-2-7-14(12)15/h1-8H,9H2

InChI Key

WRCTXXTYWOQCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)CC2=CC(=CC=C2)Br)[O-]

Origin of Product

United States

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